tert-Butyl 3,5-dibromothiophene-2-carboxylate
Description
tert-Butyl 3,5-dibromothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the thiophene ring and a tert-butyl ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
62224-23-1 |
|---|---|
Molecular Formula |
C9H10Br2O2S |
Molecular Weight |
342.05 g/mol |
IUPAC Name |
tert-butyl 3,5-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C9H10Br2O2S/c1-9(2,3)13-8(12)7-5(10)4-6(11)14-7/h4H,1-3H3 |
InChI Key |
VFJZKSVRUITVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(S1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,5-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of 3,5-dibromothiophene-2-carboxylic acid with bromine in the presence of a catalyst, followed by esterification with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification reactions. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,5-dibromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms and form the corresponding thiophene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include debrominated thiophene derivatives.
Scientific Research Applications
tert-Butyl 3,5-dibromothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: It is used in the study of thiophene-based compounds’ biological activities, including their potential as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-dibromothiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the thiophene ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,5-dibromobenzoate: Similar structure but with a benzene ring instead of a thiophene ring.
tert-Butyl 3,5-dibromo-4-methylthiophene-2-carboxylate: Similar structure with an additional methyl group on the thiophene ring.
tert-Butyl 3,5-dibromo-2-thiophenecarboxamide: Similar structure with a carboxamide group instead of a carboxylate group.
Uniqueness
tert-Butyl 3,5-dibromothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of a tert-butyl ester group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
